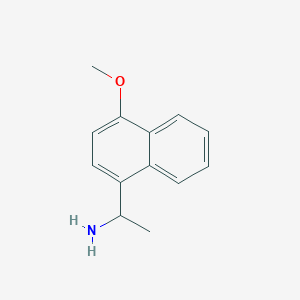

1-(4-Methoxy-naphthalen-1-yl)-ethylamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Methoxy-naphthalen-1-yl)-ethylamine is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group attached to the naphthalene ring and an ethylamine group

准备方法

Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-naphthalen-1-yl)-ethylamine can be synthesized through several methods. One common approach involves the reduction of 1-(4-Methoxy-naphthalen-1-yl)-ethanone using a reducing agent such as sodium borohydride, followed by the reaction with ammonia or an amine source to introduce the ethylamine group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding nitro compound or the use of high-pressure reactors to facilitate the amination process. The choice of method depends on factors such as yield, cost, and scalability.

化学反应分析

Types of Reactions: 1-(4-Methoxy-naphthalen-1-yl)-ethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the ethylamine group or reduce any oxidized forms of the compound.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups into the naphthalene ring.

科学研究应用

Chemistry

1-(4-Methoxy-naphthalen-1-yl)-ethylamine is widely used as a reagent in organic synthesis. Its unique structure allows it to serve as a building block for more complex molecules. It participates in various chemical reactions including:

- Oxidation to form naphthoquinones.

- Reduction to yield alcohol or derivative amines.

- Substitution reactions where the methoxy group can be replaced with other functional groups.

Biology

In biological research, this compound is employed to study enzyme interactions and protein modifications. Its ability to bind to specific enzymes and receptors allows researchers to investigate its effects on biological pathways, providing insights into cellular mechanisms and potential therapeutic targets.

Medicine

The compound shows promise in medicinal chemistry as a precursor for drug development. Investigations into its therapeutic properties suggest potential applications in treating various diseases, including cancer. Studies have indicated that derivatives of naphthoquinones, related to this compound, exhibit anticancer activity .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating advanced materials used in cosmetics and personal care products, where it may function as a stabilizer or active ingredient .

Case Studies

作用机制

The mechanism by which 1-(4-Methoxy-naphthalen-1-yl)-ethylamine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

相似化合物的比较

1-(4-Methoxy-naphthalen-1-yl)-ethanol: This compound is similar in structure but contains a hydroxyl group instead of an ethylamine group.

1-(4-Methoxy-naphthalen-1-yl)-acetic acid: This compound has a carboxylic acid group instead of an ethylamine group.

Uniqueness: 1-(4-Methoxy-naphthalen-1-yl)-ethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylamine group allows for interactions with biological targets that are different from those of its analogs.

生物活性

1-(4-Methoxy-naphthalen-1-yl)-ethylamine, also known as 1-(4-Methoxyphenyl)ethylamine, is an organic compound characterized by its unique naphthalene structure combined with a methoxy group and an ethylamine side chain. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and as a precursor for bioactive molecules.

- Molecular Formula : C13H15NO

- Molecular Weight : Approximately 201.26 g/mol

- CAS Number : 1071572-54-7

The structure of this compound features a naphthalene ring with a para-methoxy substitution, which may influence its biological interactions and activities.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Preliminary research suggests that it may act as an agonist for the serotonin receptor subtype 5-HT2A, which plays a crucial role in mood regulation and cognitive functions. The compound's ability to enhance serotonin levels could lead to improved mood and cognitive performance in neuronal cells.

Interaction Studies

Studies indicate that the compound might exhibit binding affinity with various receptors involved in metabolic pathways. Its structural similarity to other bioactive compounds suggests potential applications in developing therapeutics targeting neurological disorders .

Antidepressant-like Effects

Research has shown that compounds similar to this compound can elicit antidepressant-like effects in animal models. These effects are often evaluated through behavioral assays that measure changes in locomotion, anxiety, and depressive-like behaviors after administration of the compound.

Neuroprotective Properties

The neuroprotective effects of this compound have been suggested through studies demonstrating its capacity to enhance neuronal survival under stress conditions. This property is particularly relevant for developing treatments for neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Methoxy-naphthalen-1-yl)-ethylamine, and how do reaction conditions influence yield?

Synthesis often involves nucleophilic substitution or reductive amination. For example, heating 4-methoxynaphthalene derivatives with ethylamine precursors in refluxing ethanol with sodium ethoxide (as a base) can yield the target compound, followed by acid workup and recrystallization . Reaction time, temperature, and solvent polarity significantly affect yield and purity. For instance, extended reflux (e.g., 3–4 hours) improves conversion but may increase side-product formation. Ethanol or aqueous NaOH are preferred for recrystallization to isolate crystalline products .

Q. How can the structural identity of this compound be confirmed?

Use X-ray crystallography (via SHELX software for refinement ) or spectroscopic methods:

- NMR : Methoxy protons appear as a singlet at ~δ 3.8–4.0 ppm; aromatic protons show splitting patterns consistent with naphthalene substitution .

- MS : Molecular ion peak at m/z 201.2 (C₁₃H₁₅NO⁺) with fragmentation patterns indicating methoxy and ethylamine groups .

- FT-IR : Stretching vibrations at ~3400 cm⁻¹ (N–H), 1250 cm⁻¹ (C–O–CH₃), and 1600 cm⁻¹ (aromatic C=C) .

Q. What safety precautions are critical when handling this compound?

The compound is a potential irritant. Key precautions:

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Work in a fume hood to prevent inhalation of dust/aerosols.

- Store in airtight containers at 2–8°C to prevent degradation .

Toxicological data for related naphthalene derivatives suggest monitoring for hepatic/renal effects in chronic exposure studies .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and what factors affect diastereoselectivity?

Enzymatic resolution using ω-transaminases is effective. For example, Bacillus megaterium transaminase mutants (engineered via random/semi-rational mutagenesis) achieve >99% enantiomeric excess (ee) for the (R)-enantiomer. Substrate loading, pH (optimum 7.5–8.5), and co-solvents (e.g., 10% DMSO) enhance activity . Alternatively, kinetic resolution via subtilisin-catalyzed acylation in continuous flow bioreactors improves throughput . Low selectivity in some methods (e.g., Staudinger cycloaddition) may arise from steric hindrance or electronic effects of the naphthyl group .

Q. What role does this compound play as a chiral auxiliary in stereoselective synthesis?

As a chiral auxiliary, the naphthyl group induces steric bias in reactions like β-lactam formation. For instance, in Staudinger cycloadditions, this compound provides moderate diastereoselectivity (dr ~3:1) for trans-β-lactams. However, 1-(1-naphthyl) analogs show reduced selectivity due to unfavorable π-π interactions, highlighting the importance of substitution patterns . Computational modeling (DFT) can predict optimal auxiliaries by analyzing transition-state geometries.

Q. How can contradictions in crystallographic data for derivatives be addressed?

Conflicting crystallographic results (e.g., bond-length discrepancies) require rigorous refinement using programs like SHELXL . High-resolution data (≤1.0 Å) and twinning corrections improve accuracy. For example, ethyl carboxylate derivatives of this compound show planar naphthalene rings but variable dihedral angles (5–15°) with substituents, which should be validated against Hirshfeld surface analysis .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) model reaction pathways. For instance, the amine’s nucleophilicity (NPA charge: −0.72 e) and frontier orbitals (HOMO at −5.8 eV) predict preferential attack at electrophilic centers. Molecular dynamics simulations assess solvent effects (e.g., ethanol vs. THF) on reaction kinetics .

Methodological Notes

- Data Contradictions : When synthesis yields vary, verify purity via HPLC (C18 column, acetonitrile/water gradient) and cross-reference with multiple characterization techniques .

- Advanced Instrumentation : Use chiral columns (e.g., Chiralpak IA) for enantiomeric analysis and synchrotron X-ray sources for ambiguous crystal structures .

属性

IUPAC Name |

1-(4-methoxynaphthalen-1-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-9H,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAIGLPMZKYVEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C2=CC=CC=C21)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。